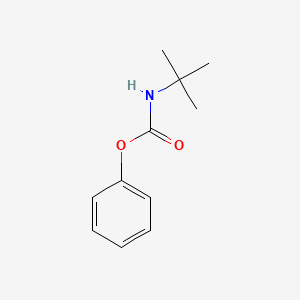
Phenyl tert-butylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenyl tert-butylcarbamate is a useful research compound. Its molecular formula is C11H15NO2 and its molecular weight is 193.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
化学反应分析
Hydrolysis Reactions
Phenyl tert-butylcarbamate undergoes hydrolysis under acidic or basic conditions, cleaving the carbamate bond to release phenylamine and tert-butanol.
Acidic Hydrolysis
-
Mechanism : Protonation of the carbonyl oxygen followed by nucleophilic attack by water.
Basic Hydrolysis
-
Kinetics : Faster than acidic hydrolysis due to direct nucleophilic hydroxide attack on the carbonyl carbon .
Formation of Urea Derivatives
This compound reacts with primary amines to form substituted ureas, leveraging the Boc group’s leaving ability.
Reaction with Alkyl/Aryl Amines
-
Example :
C6H5NHCO2t-Bu+RNH2→C6H5NHCONHR+t-BuOH -
Yield : 85–95% for aromatic amines; reduced yields (70–80%) with sterically hindered amines .
Chemoselectivity
-
Primary vs. Secondary Amines : Reacts preferentially with primary amines due to reduced steric hindrance .
-
Catalytic Effects : CuI enhances reaction rates in click chemistry applications .
Substitution and Coupling Reactions
The phenyl ring participates in electrophilic aromatic substitution (EAS), while the carbamate group enables coupling reactions.
EAS: Nitration
Peptide Coupling
Stability and Functional Group Compatibility
This compound exhibits stability in organic and aqueous media but decomposes under strong nucleophilic conditions.
Stability Profile
Thermal Stability
Spectroscopic Signatures
Key spectral data for reaction monitoring:
-
¹H NMR (DMSO-d₆) : δ 7.37 (t, J = 7.6 Hz, aromatic H), 1.29 (s, tert-butyl CH₃) .
-
¹³C NMR : δ 153.7 (carbamate carbonyl), 29.9 (tert-butyl C) .
Comparative Reactivity Table
常见问题
Basic Research Questions
Q. What are the recommended synthetic routes for Phenyl tert-butylcarbamate, and how can reaction efficiency be optimized?
- Methodological Answer : Synthesis typically involves carbamate coupling reactions using tert-butyl chloroformate or Boc-protected intermediates. Optimization strategies include:
- Catalyst screening : Use bases like triethylamine or pyridine to enhance nucleophilic attack .
- Solvent selection : Polar aprotic solvents (e.g., THF, 1,4-dioxane) improve solubility and reaction kinetics .
- Temperature control : Reactions often proceed at 0–90°C, with higher temperatures accelerating kinetics but risking side products .
- Monitoring : Track progress via TLC or HPLC, adjusting stoichiometry of reagents like phenyl isocyanate derivatives .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Confirm molecular structure via 1H and 13C NMR, identifying tert-butyl (δ ~1.2–1.4 ppm) and carbamate carbonyl (δ ~150–155 ppm) groups .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>98%) using reverse-phase C18 columns with UV detection at 210–254 nm .
- Mass Spectrometry (MS) : Validate molecular weight via ESI-MS or GC-MS, comparing with theoretical values (e.g., MW 207.27 g/mol for C11H13NO2) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Perform reactions in fume hoods to avoid inhalation of vapors or dust .
- Incompatibility Avoidance : Store away from strong acids/bases and oxidizing agents to prevent decomposition .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity data for this compound?
- Methodological Answer :
- Meta-Analysis : Apply heterogeneity metrics (e.g., I2, H) to quantify variability across studies, identifying confounding factors like dosage or model systems .
- Dose-Response Studies : Conduct in vitro assays (e.g., MTT for cytotoxicity) across multiple cell lines to establish reproducible LD50 values .
- Mechanistic Validation : Use transcriptomics/proteomics to identify pathways (e.g., oxidative stress) affected by the compound .
Q. What strategies enhance the stability of this compound under varying experimental conditions?
- Methodological Answer :
- pH Stability Studies : Use buffered solutions (pH 2–12) and monitor degradation via HPLC, identifying optimal storage conditions (e.g., pH 6–8) .
- Thermal Stability : Perform accelerated aging tests at 40–60°C, analyzing decomposition products (e.g., phenylamine derivatives) via GC-MS .
- Light Sensitivity : Store in amber glass under inert gas (N2) to prevent photolytic cleavage of the carbamate group .
Q. How can computational tools predict novel synthetic or functional applications of this compound?
- Methodological Answer :
- Retrosynthetic Analysis : Use databases (e.g., Reaxys, PubChem) to identify viable precursors and reaction pathways .
- Density Functional Theory (DFT) : Calculate transition states for carbamate formation, optimizing activation energy via substituent effects .
- Molecular Docking : Screen for bioactivity (e.g., enzyme inhibition) by modeling interactions with target proteins like acetylcholinesterase .
属性
分子式 |
C11H15NO2 |
|---|---|
分子量 |
193.24 g/mol |
IUPAC 名称 |
phenyl N-tert-butylcarbamate |
InChI |
InChI=1S/C11H15NO2/c1-11(2,3)12-10(13)14-9-7-5-4-6-8-9/h4-8H,1-3H3,(H,12,13) |
InChI 键 |
BKVUXKJWTVANMM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)NC(=O)OC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















